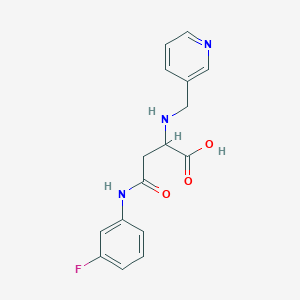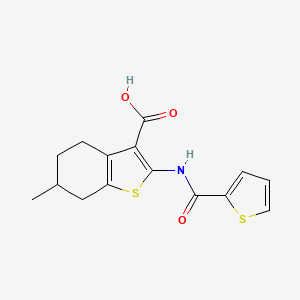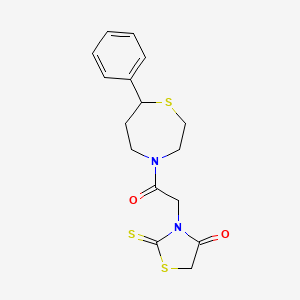
3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one, also known as TTKG, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. TTKG is a thiazolidinone derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Trypanocidal and Anticancer Activity
A series of compounds, including those related to the specified chemical, have shown significant trypanocidal activity against parasites like Trypanosoma brucei brucei and Trypanosoma brucei gambiense. They exhibit sub-micromolar concentrations of inhibitory growth and high selectivity indices, proving non-toxic to human primary fibroblasts. Moreover, certain derivatives have demonstrated inhibition against all 59 human tumor cell lines, suggesting potential anticancer activity (Holota et al., 2019).
Cytotoxic Activity
Research on N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds has revealed mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This highlights the potential of these compounds in cancer treatment (Nguyen et al., 2019).
Antimicrobial Activity
Several derivatives of 3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one have demonstrated notable antimicrobial properties. Studies have found them effective against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus and non-tuberculous mycobacteria (Krátký et al., 2017).
Anti-inflammatory Activity
Compounds synthesized from this chemical have shown significant anti-inflammatory activities. Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides indicated considerable anti-inflammatory effects in experimental models (Sunder & Maleraju, 2013).
Aldose Reductase Inhibitory Action
Research has found that (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the specified chemical, are potent inhibitors of aldose reductase, a key enzyme involved in diabetic complications. These compounds have shown submicromolar IC50 values and low cytotoxic activity, making them potential therapeutic agents for diabetes-related complications (Kučerová-Chlupáčová et al., 2020).
Antioxidant Effects
Certain derivatives have been designed to evaluate their antioxidant effects. In vitro studies using methods like the DPPH radical scavenging assay have shown these compounds to possess potential antioxidant activities, comparable to standard antioxidants like ascorbic acid (Apotrosoaei et al., 2014).
Propriétés
IUPAC Name |
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S3/c19-14(10-18-15(20)11-23-16(18)21)17-7-6-13(22-9-8-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKFHEOKYPOAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3C(=O)CSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)
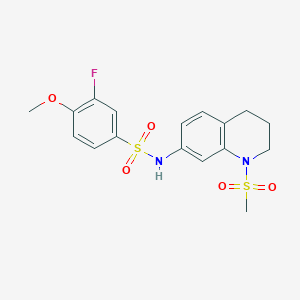
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)
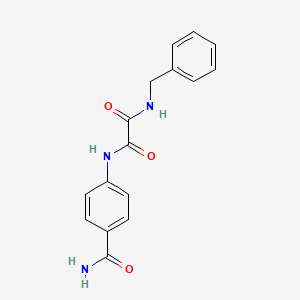
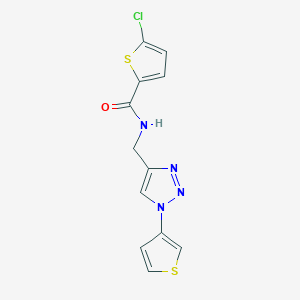

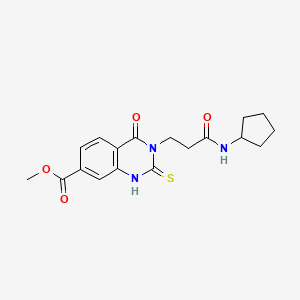
![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2801550.png)
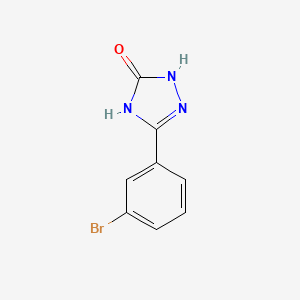
![6-But-3-ynyl-6-azaspiro[3.5]nonane](/img/structure/B2801554.png)
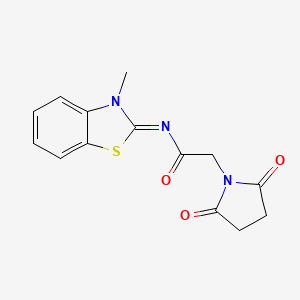
![1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2801558.png)
